2-Hydroxy-2-(oxolan-2-yl)acetic acid
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Overview
Description
2-Hydroxy-2-(oxolan-2-yl)acetic acid is an organic compound with the molecular formula C6H10O4 It is characterized by the presence of a hydroxy group and an oxolane ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(oxolan-2-yl)acetic acid typically involves the reaction of oxolane derivatives with acetic acid under specific conditions. One common method includes the use of a hydroxy-substituted oxolane, which undergoes a reaction with acetic acid in the presence of a catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(oxolan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halides or other nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-Hydroxy-2-(oxolan-2-yl)acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(oxolan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxolane groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-(oxolan-3-yl)acetic acid
- 2-Hydroxy-2-(oxolan-4-yl)acetic acid
- 2-Hydroxy-2-(oxolan-5-yl)acetic acid
Uniqueness
2-Hydroxy-2-(oxolan-2-yl)acetic acid is unique due to the specific position of the hydroxy group and the oxolane ring, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-hydroxy-2-(oxolan-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(6(8)9)4-2-1-3-10-4/h4-5,7H,1-3H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVQIFAYEDNDPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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